molecular formula C6H4BrN3O B13657670 4-Bromoisoxazolo[4,5-c]pyridin-3-amine

4-Bromoisoxazolo[4,5-c]pyridin-3-amine

Cat. No.: B13657670
M. Wt: 214.02 g/mol
InChI Key: ZDVMZWZQSMWERJ-UHFFFAOYSA-N
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Description

4-Bromoisoxazolo[4,5-c]pyridin-3-amine is a heterocyclic compound that belongs to the family of isoxazoles and pyridines This compound is characterized by the presence of a bromine atom at the 4-position of the isoxazole ring, which is fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromoisoxazolo[4,5-c]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-nitropyridine with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromoisoxazolo[4,5-c]pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a solvent such as dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted isoxazolo[4,5-c]pyridines, which can have different functional groups depending on the reagents used.

Scientific Research Applications

4-Bromoisoxazolo[4,5-c]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Bromoisoxazolo[4,5-c]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting signal transduction pathways. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolo[4,5-c]pyridine: Lacks the bromine atom but shares the core structure.

    4-Chloroisoxazolo[4,5-c]pyridin-3-amine: Similar structure with a chlorine atom instead of bromine.

    Isoxazolo[4,5-c]pyridin-3-amine: Lacks the halogen substituent.

Uniqueness

4-Bromoisoxazolo[4,5-c]pyridin-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also serve as a handle for further functionalization, making the compound versatile for various applications.

Properties

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

4-bromo-[1,2]oxazolo[4,5-c]pyridin-3-amine

InChI

InChI=1S/C6H4BrN3O/c7-5-4-3(1-2-9-5)11-10-6(4)8/h1-2H,(H2,8,10)

InChI Key

ZDVMZWZQSMWERJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1ON=C2N)Br

Origin of Product

United States

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